molecular formula C31H27N3O2S B2764003 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide CAS No. 391228-42-5

2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide

Katalognummer B2764003
CAS-Nummer: 391228-42-5
Molekulargewicht: 505.64
InChI-Schlüssel: JIWCYGVWCDOPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the thio group could react with alkyl halides, and the tetrahydroquinoline could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like cyano and acetamide would likely make the compound somewhat polar and could influence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Alkaloids

Research conducted by Padwa et al. (2003) details a diastereoselective synthesis approach targeting the alkaloid jamtine, involving a tandem Pummerer/Mannich cyclization sequence. This method demonstrates the utility of similar compounds in constructing complex alkaloid structures, which are significant due to their potential therapeutic properties. The study emphasizes the stereochemical control and convergence offered by this synthetic strategy, highlighting its suitability for assembling tetrahydroisoquinoline alkaloids with therapeutic implications (Padwa, Danca, Hardcastle, & McClure, 2003).

Heterocyclic Synthons for Therapeutic Applications

The work of Dyachenko and Vovk (2013) introduces derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids as promising heterocyclic synthons. These compounds, including structures related to 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide, have been explored for their potential in synthesizing HIV-1 reverse transcriptase inhibitors, antimicrobial agents, and substances with cardiotonic action. This research underscores the importance of such heterocyclic compounds in developing new therapeutic agents (Dyachenko & Vovk, 2013).

Anticancer and Antimicrobial Activities

A study by Ibrahim A. Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance to the compound , revealed broad-spectrum antitumor activity. This highlights the potential of similar structures in anticancer research. The study also underscores the importance of molecular docking methodologies in identifying promising anticancer compounds by evaluating their interactions with biological targets such as EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Zukünftige Richtungen

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Eigenschaften

IUPAC Name

2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2S/c32-19-27-30(23-15-17-25(18-16-23)36-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)34-31(27)37-21-29(35)33-24-11-5-2-6-12-24/h1-6,9-12,15-18H,7-8,13-14,20-21H2,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWCYGVWCDOPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.